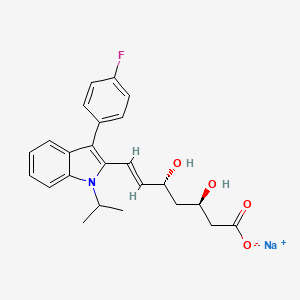

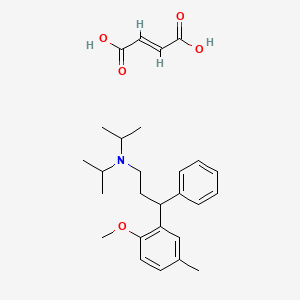

2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. While specific details on the synthesis of this compound are not readily available, similar compounds have been synthesized through base-induced polymerization and various substitution reactions. For example, the polymerization of certain methoxybenzene derivatives has been demonstrated, which might provide insight into potential synthetic routes for the target compound (Lahti et al., 1994).

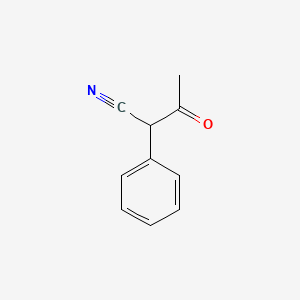

Molecular Structure Analysis

The molecular structure of organic compounds significantly influences their chemical behavior and interactions. Techniques like ultraviolet-visible and infrared spectral studies, as well as NMR and X-ray crystallography, are commonly used to elucidate structural details. For instance, compounds with methoxy groups and benzene rings, similar to the target molecule, have been studied to determine their conjugated systems and electronic properties (Carey et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of a compound like "2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-3-phenylbenzenepropanamine fumarate" can be diverse. Reactions such as polymerization, methylation, and bromination might be relevant, as seen in related research on methoxybenzene derivatives (Hirokawa et al., 2000). These reactions can alter the molecular structure, leading to different physical and chemical properties.

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are often determined experimentally and can provide insight into the compound's stability and suitability for various uses. For related compounds, studies have shown that properties like solubility and crystallinity can vary significantly based on the molecular structure and substitution patterns (Rahn et al., 2009).

Applications De Recherche Scientifique

Psychoactive Substances and Pharmacological Insights

A review on 5-MeO-DALT, a psychoactive substance, discusses its pharmacological, physiological, and toxicological characteristics, although it focuses on recreational use rather than scientific applications (Corkery et al., 2012).

Chemical Synthesis and Impurities

Research on novel methods of omeprazole synthesis and its pharmaceutical impurities sheds light on the complexity of chemical synthesis and the importance of understanding and controlling impurities in pharmaceuticals (Saini et al., 2019).

Environmental Estrogens

A study on methoxychlor, a proestrogenic chemical, reviews its metabolism to its active estrogenic form and its effects on fertility and development, offering insights into the environmental impacts of chemical compounds (Cummings, 1997).

Genotype/Biochemical Phenotype Relationships in Tumors

The review on genotype/biochemical phenotype relationships in pheochromocytoma/paraganglioma patients underscores the importance of understanding genetic influences on disease characteristics for improving diagnosis and treatment strategies (Gupta & Pacak, 2017).

Scintillation Properties in Polymers

A review on the scintillation properties of plastic scintillators based on polymethyl methacrylate highlights the potential of certain chemicals in enhancing the performance of materials used in radiation detection (Salimgareeva & Kolesov, 2005).

Mécanisme D'action

Target of Action

The primary targets of rac O-Methyl Tolterodine Fumarate are the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway, which is responsible for urinary bladder contraction and salivation . By acting as a competitive antagonist at muscarinic receptors, rac O-Methyl Tolterodine Fumarate disrupts the normal functioning of this pathway, leading to the observed physiological effects .

Pharmacokinetics

After oral administration, rac O-Methyl Tolterodine Fumarate is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . This metabolite exhibits an antimuscarinic activity similar to that of the parent compound and contributes significantly to the therapeutic effect . Both the parent compound and the metabolite exhibit a high specificity for muscarinic receptors .

Result of Action

The primary molecular effect of rac O-Methyl Tolterodine Fumarate’s action is the inhibition of bladder contraction, which is mediated via cholinergic muscarinic receptors . This leads to a decrease in detrusor pressure and an incomplete emptying of the bladder . On a cellular level, this results in a decrease in the frequency of urinary incontinence episodes and an increase in urinary retention .

Propriétés

IUPAC Name |

(E)-but-2-enedioic acid;3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;5-3(6)1-2-4(7)8/h7-13,16-18,21H,14-15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLOWKNORGTWSK-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124935-89-3 | |

| Record name | Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenyl-, (2E)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124935-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-γ-phenyl-, (2E)-2-butenedioate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(αZ)-α-[(Acetyloxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/no-structure.png)